molecular formula C12H11NO3 B091610 4-Ethoxymethylene-2-phenyl-2-oxazoline-5-one CAS No. 15646-46-5

4-Ethoxymethylene-2-phenyl-2-oxazoline-5-one

Cat. No. B091610
CAS RN: 15646-46-5
M. Wt: 217.22 g/mol
InChI Key: SJHPCNCNNSSLPL-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxymethylene-2-phenyl-2-oxazoline-5-one is a versatile chemical compound that serves as a synthon in the synthesis of various heterocyclic compounds. It is characterized by the presence of an oxazolone ring, which is a five-membered lactam structure with oxygen and nitrogen atoms adjacent to each other in the ring. This compound is particularly useful in organic synthesis due to its reactivity, which allows for the formation of a wide range of derivatives and complex structures.

Synthesis Analysis

The synthesis of 4-Ethoxymethylene-2-phenyl-2-oxazoline-5-one and its derivatives involves several key reactions. For instance, the reaction with ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate leads to the formation of 2H-pyran-2-one compounds, showcasing its utility in constructing pyranone frameworks . Additionally, the compound can be synthesized from 1-naphthoyl-glycine and triethyl orthoformate, providing a fluorescent analogue that can be conjugated with amines and amino acids . Furthermore, the reaction with 3-amino-2-butenoates yields substituted pyridones, demonstrating its versatility in synthesizing pyridone derivatives .

Molecular Structure Analysis

The molecular structure of 4-Ethoxymethylene-2-phenyl-2-oxazoline-5-one and its derivatives has been characterized using various spectroscopic techniques. For example, the reaction products of ethyl(ethoxymethylene)cyanoacetate with 5-phenoxymethyl-2-amino-2-oxazoline were assigned structures by spectroscopy and X-ray crystallography . Additionally, the (z)-structure of the oxazolone exocyclic double bond has been determined using 13C NMR spectroscopy .

Chemical Reactions Analysis

4-Ethoxymethylene-2-phenyl-2-oxazoline-5-one undergoes a variety of chemical reactions that lead to the formation of diverse heterocyclic compounds. It reacts with primary aromatic amines to give imidazolinones, which can be further transformed into ethers and esters . The compound also serves as a precursor for the synthesis of fused pyrimidines when treated with nitrogen-containing heterocycles . Moreover, it can be used to synthesize amino acid derivatives, as demonstrated by its reaction with unprotected di- and trifunctional amino acid anions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Ethoxymethylene-2-phenyl-2-oxazoline-5-one derivatives have been studied through vibrational spectroscopy and theoretical calculations. For instance, the vibrational modes of a related compound, 2-phenyl-4-(4-methoxy benzylidene)-2-oxazolin-5-one, were assigned using FTIR and Raman spectra, complemented by ab initio and AM1 semiempirical molecular orbital methods . The fluorescence properties of the compound and its amino acid derivatives have also been analyzed, revealing pH-sensitive emission bands that could be useful for monitoring cellular compartments .

Scientific Research Applications

  • Reaction with Other Compounds : It reacts with other chemicals such as ethyl(ethoxymethylene)cyanoacetate and 5-phenoxymethyl-2-amino-2-oxazoline to form products like 1,4-adduct and 2,3-dihydrooxazolo[3,2-a]pyrimidin-5-one (Chaimbault et al., 1999).

  • Synthesis of Fluorescent Analogs : It has been used to synthesize fluorescent analogs such as 4-ethoxymethylene-2-[1]-naphthyl-5(4H)-oxazolone, which are useful for monitoring cellular compartments of different pH (Kóczán et al., 2001).

  • Immunological Research : The compound has been used in immunological research, particularly in inducing specific unresponsiveness in mice. It helps in triggering suppressor cells which inhibit the effector stage of contact sensitivity reaction (Marcinkiewicz et al., 1984).

  • Synthesis of 2H-Pyran-2-ones : 4-Ethoxymethylene-2-phenyl-5(4H)-oxazolone is used as a synthon for the synthesis of 2H-pyran-2-ones and fused pyran-2-ones, demonstrating its versatility in organic synthesis (Kočevar et al., 1992).

  • Synthesis of Fused Pyrimidines : This compound reacts with nitrogen-containing heterocycles to form 4-(arylamino-methylene)-2-phenyl-5(4H)-oxazolones and other fused pyrimidinones (Kočevar et al., 1993).

  • Reactivity in Peptide Assays : Its reactivity with peptides has been studied to understand its skin sensitization potential, showing that it reacts rapidly with lysine and cysteine residues, forming stable novel epitopes on proteins even at low concentrations (Natsch et al., 2010).

Safety And Hazards

4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one may cause serious eye irritation, an allergic skin reaction, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used .

Future Directions

4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one has garnered significant attention in scientific research due to its wide-ranging potential applications . Its versatility is evident as it serves as a chemical reagent in organic synthesis, a catalyst in chemical reactions, and a ligand in coordination chemistry . It has also been used as a model for gene expression studies of inflammatory bowel diseases .

properties

IUPAC Name

4-(ethoxymethylidene)-2-phenyl-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-15-8-10-12(14)16-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHPCNCNNSSLPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C1C(=O)OC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049225
Record name Oxazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxymethylene-2-phenyl-2-oxazoline-5-one

CAS RN

15646-46-5
Record name Oxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15646-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethoxymethylene-2-phenyl-2-oxazoline-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.088
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxymethylene-2-phenyl-2-oxazoline-5-one
Reactant of Route 2
Reactant of Route 2
4-Ethoxymethylene-2-phenyl-2-oxazoline-5-one
Reactant of Route 3
Reactant of Route 3
4-Ethoxymethylene-2-phenyl-2-oxazoline-5-one
Reactant of Route 4
4-Ethoxymethylene-2-phenyl-2-oxazoline-5-one
Reactant of Route 5
4-Ethoxymethylene-2-phenyl-2-oxazoline-5-one
Reactant of Route 6
4-Ethoxymethylene-2-phenyl-2-oxazoline-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.